3-Chloro-2-(trifluoromethyl)thiophene

Description

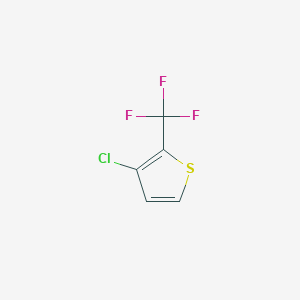

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(trifluoromethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3S/c6-3-1-2-10-4(3)5(7,8)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKERFDGHTJHRNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801288049 | |

| Record name | 3-Chloro-2-(trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143469-23-2 | |

| Record name | 3-Chloro-2-(trifluoromethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143469-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-(trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 3 Chloro 2 Trifluoromethyl Thiophene and Derivatives

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The trifluoromethyl group (CF3) is a powerful electron-withdrawing group, which deactivates the thiophene (B33073) ring towards electrophilic aromatic substitution. libretexts.org This deactivation is due to the inductive effect of the fluorine atoms. Consequently, electrophilic attack is directed away from the positions closest to the CF3 group. In substituted benzenes, electron-withdrawing groups are typically meta-directors. youtube.com For 3-chloro-2-(trifluoromethyl)thiophene, the chlorine atom, also being electron-withdrawing, further deactivates the ring. However, the position of electrophilic attack is determined by the relative directing effects of both substituents and the inherent reactivity of the thiophene ring positions. Generally, electrophilic substitution on thiophene occurs preferentially at the C5 position, followed by the C3 position. In this specific molecule, the C2 and C3 positions are already substituted. Therefore, electrophilic attack is most likely to occur at the C5 position, which is furthest from the deactivating trifluoromethyl group. The C4 position would be less favored due to its proximity to both the chloro and trifluoromethyl substituents.

Solid catalysts like zeolites can be employed to influence the regioselectivity of electrophilic aromatic substitution reactions, often favoring para-substitution products due to shape-selectivity within the catalyst's pores. researchgate.net While this is well-documented for benzene (B151609) derivatives, its application to substituted thiophenes like this compound could offer a method to control the position of incoming electrophiles.

Nucleophilic Substitution Reactions and Displacement Pathways on the Thiophene Ring

The presence of the electron-withdrawing trifluoromethyl group at the C2 position can activate the adjacent chlorine atom at the C3 position towards nucleophilic aromatic substitution (SNAr). However, studies on similar systems, such as 2-fluoro-3-trifluoromethylthiophenes, have shown that a fluorine atom at the C2 position is readily displaced by various nucleophiles. clockss.org This suggests that the position activated by the trifluoromethyl group is key. In the case of this compound, the chlorine at C3 is susceptible to displacement by nucleophiles. This reactivity is a common pathway for the functionalization of halogenated thiophenes.

Oxidative and Reductive Transformations, Including Sulfur Atom Modifications

The thiophene ring's sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone. This transformation significantly alters the electronic properties of the ring, often making it more susceptible to further reactions. researchgate.net For instance, oxidation can facilitate subsequent nucleophilic substitution or cycloaddition reactions.

Reductive processes can also be employed. For example, treatment with reducing agents like lithium aluminum hydride (LiAlH4) can lead to the removal of the halogen substituent. clockss.org In some cases, strong reducing conditions can lead to the cleavage of the thiophene ring itself. researchgate.net S-(Trifluoromethyl)diphenylsulfonium triflate, a trifluoromethylating agent, can be reduced by agents like Na2S2O4 to generate a CF3 radical, which can then participate in various reactions. cas.cn This highlights the potential for radical-based transformations involving the trifluoromethyl group on the thiophene ring.

The sulfur atom itself can be a site for modification. Dearomatization of thiophenes can be achieved through alkylation at the sulfur atom to form sulfonium (B1226848) salts, which enhances the reactivity of the thiophene core. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Copper-Mediated) for Further Functionalization

The chlorine atom on this compound serves as a handle for various cross-coupling reactions, enabling the introduction of a wide range of functional groups.

Suzuki Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. nih.govrsc.org this compound can be coupled with various aryl or vinyl boronic acids or their esters to introduce new substituents at the C3 position. nih.govmdpi.com The efficiency and selectivity of Suzuki couplings can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. nsf.gov For instance, ligand-free palladium catalysis in acetonitrile (B52724) has shown high selectivity for C-OTf bond cleavage over C-Cl bonds in chloroaryl triflates, a principle that could be relevant for selective couplings in molecules with multiple reactive sites. nsf.gov

Copper-Mediated Coupling: Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, provide an alternative for forming carbon-heteroatom bonds, particularly C-N bonds. nih.gov These reactions often proceed under milder conditions than their palladium-catalyzed counterparts and can be used to couple amines with the thiophene ring. Copper catalysis is also effective in coupling nitroarenes with aryl boronic acids to form diarylamines, proceeding through a nitrosoarene intermediate. nih.gov

The table below summarizes some exemplary cross-coupling reactions involving thiophene derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh3)4, K3PO4 | 2-(Bromomethyl)-5-aryl-thiophene |

| Bromoaniline | Thiophene boronic acid | Pd(dtbpf)Cl2, Et3N | Thienylaniline |

| Chloroaryl triflate | Aryl boronic acid | PdCl2, KF (ligand-free) | Aryl-substituted chloroarene |

| Methyl 2-aminothiophene-3-carboxylate | Arylboronic acid | Copper salt, base | N-arylated aminothiophene |

Reaction Mechanisms Involving Reactive Intermediates, including Carbocations

Many reactions of thiophenes and their derivatives proceed through reactive intermediates like carbocations. dalalinstitute.com

Carbocation Formation and Stability: Carbocations are electron-deficient species with a positive charge on a carbon atom. youtube.com Their stability is influenced by factors like substitution (tertiary > secondary > primary) and resonance. youtube.comlibretexts.org In the context of thiophene chemistry, carbocation intermediates can be formed during electrophilic addition to the ring or through the loss of a leaving group in SN1-type reactions. masterorganicchemistry.com The presence of the electron-withdrawing trifluoromethyl group would destabilize an adjacent carbocation. libretexts.org

Mechanistic Pathways:

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the thiophene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The stability of this intermediate determines the regioselectivity of the reaction. youtube.com

Nucleophilic Substitution: While SNAr reactions proceed through a negatively charged Meisenheimer complex, SN1-type reactions would involve the formation of a carbocation intermediate upon departure of the leaving group. masterorganicchemistry.com Given the electronic properties of this compound, an SN1 pathway is less likely due to the destabilizing effect of the CF3 group on a potential carbocation at C3.

Rearrangements: Carbocations are prone to rearrangement reactions, such as 1,2-hydride or 1,2-alkyl shifts, to form more stable carbocations. libretexts.org This can complicate the product distribution in reactions involving these intermediates.

An efficient method for introducing nucleophiles to the 5-position of thiophene has been developed, which proceeds through the in-situ formation of a benzyl-type carbocation, delocalization of this carbocation onto the heterocyclic ring, and subsequent trapping by a nucleophile. thieme-connect.com

Ring-Opening Reactions of Thiophene Systems

Under certain conditions, the thiophene ring can undergo cleavage. These reactions often involve strong nucleophiles or organometallic reagents. For instance, treatment of fused thieno[2,3-b]thiophenes with organolithium reagents can lead to the cleavage of the thiophene rings. beilstein-journals.orgresearchgate.net The selectivity between deprotonation and ring-opening can depend on the specific organolithium reagent used. beilstein-journals.org

Despite a comprehensive search for experimental and theoretical spectroscopic data for the chemical compound "this compound," no specific information regarding its advanced spectroscopic characterization was found in the publicly available scientific literature, chemical databases, or supplier technical sheets.

The provided article outline requires detailed research findings, including data tables for various spectroscopic methods such as Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Vibrational Spectroscopy (FT-IR, FT-Raman), Mass Spectrometry, and X-ray Crystallography. The absence of this foundational data for "this compound" makes it impossible to generate a scientifically accurate and informative article that adheres to the specified structure and content requirements.

An exhaustive search was conducted to locate:

¹H, ¹³C, and ¹⁹F NMR spectra, including chemical shifts and coupling constants.

FT-IR and FT-Raman spectra with assignments of vibrational frequencies.

Mass spectrometry data detailing molecular composition and fragmentation pathways.

X-ray crystallography data to determine the solid-state molecular and crystal architecture.

This systematic search across multiple scientific databases and chemical supplier information yielded no specific results for "this compound." While general principles of these spectroscopic techniques and data for analogous compounds are available, their application to this specific molecule would be speculative and would not meet the required standard of scientific accuracy.

Therefore, the generation of the requested article cannot be completed at this time due to the lack of necessary scientific data.

Applications in Advanced Functional Materials and Chemical Technologies

Role as Versatile Synthetic Building Blocks for Complex Organic Molecules

3-Chloro-2-(trifluoromethyl)thiophene serves as a highly versatile intermediate or "building block" in organic synthesis, enabling the construction of more complex molecular architectures. fluorochem.co.ukrsc.org Its utility stems from the distinct reactivity of its functional groups. The chlorine atom at the 3-position and the trifluoromethyl group at the 2-position of the thiophene (B33073) ring create specific electronic properties and offer multiple reaction sites for chemists to exploit.

The trifluoromethyl (CF3) group is a privileged moiety in medicinal and agrochemical chemistry. acs.orgresearchgate.net Its introduction into organic molecules can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net Therefore, this compound is a key precursor for incorporating the trifluoromethyl-thiophene scaffold into larger, more complex molecules. The chlorine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki or Stille coupling, allowing for the formation of new carbon-carbon bonds. This enables chemists to link the thiophene unit to other aromatic or aliphatic fragments, systematically building up sophisticated molecular structures. rsc.org

Furthermore, the thiophene ring itself can be functionalized, offering additional pathways for molecular elaboration. This multi-functional nature allows the compound to be a cornerstone in the synthesis of a wide array of target molecules, particularly in the search for new pharmaceuticals and agrochemicals. fluorochem.co.uknih.gov

Development of Conjugated Polymers and Optoelectronic Materials

Thiophene-based polymers are among the most successful materials in the field of organic electronics. rsc.org The incorporation of this compound as a monomer unit into polymer chains is a strategic approach to fine-tune the electronic and physical properties of the resulting materials for optoelectronic applications. walmart.comtaylorfrancis.com

Conducting Polymers and Electroactive Materials

The electrical conductivity of polythiophenes can be modulated by the introduction of various substituents. The trifluoromethyl group in this compound is strongly electron-withdrawing. When this monomer is polymerized, the resulting polymer chain has a lower-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level. This modification is a key strategy for developing n-type (electron-transporting) or ambipolar (electron- and hole-transporting) conducting polymers. mdpi.com

Copolymerization of this monomer with electron-rich units can create donor-acceptor systems along the polymer backbone, which is a common design for high-performance electroactive materials. researchgate.netresearchgate.net These materials are essential for applications such as organic field-effect transistors (OFETs), sensors, and the active layers in electrochromic devices.

Photoluminescent and Light-Emitting Systems

The electronic properties of this compound also influence the photophysical behavior of polymers that contain it. Thiophene-based co-oligomers and polymers are promising materials for organic light-emitting devices (OLEDs). nih.govbeilstein-journals.org By incorporating fluorinated units, such as trifluoromethyl-thiophene, into the polymer structure, researchers can control the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO. This, in turn, allows for tuning of the color and efficiency of light emission. beilstein-journals.org

Polymers containing this unit can be designed as emitters in OLEDs, where their specific electronic structure can lead to high photoluminescence quantum yields. nih.gov The development of donor-acceptor type fluorophores often utilizes electron-deficient units, a role for which the trifluoromethyl-thiophene moiety is well-suited. beilstein-journals.org

Semiconducting Materials

In the field of organic semiconductors, there is a significant demand for materials with high charge carrier mobility and stability in air. The introduction of fluorine atoms into conjugated polymers is a well-established strategy to achieve these goals. mdpi.com The polymerization of this compound can yield semiconducting polymers with enhanced electron mobility and improved stability against oxidation due to the low-lying LUMO level imparted by the CF3 group. mdpi.com

These fluorinated polythiophenes are investigated for use as the active channel material in OFETs. Research has shown that incorporating fluorinated thiophenes can lead to high-performance, air-stable n-type or ambipolar transistors, which are crucial components for creating complex organic integrated circuits. mdpi.com

Precursors in Agrochemical Research for Chemical Stability and Reactivity

The development of new, effective, and environmentally safer agrochemicals is a continuous effort in chemical research. The inclusion of a trifluoromethyl group is a common strategy to enhance the efficacy and metabolic stability of herbicides and insecticides. researchgate.netnih.gov this compound is a valuable precursor in this field as it provides a direct route to introduce the trifluoromethyl-thiophene core into potential agrochemical candidates. nih.gov

The chemical stability conferred by the CF3 group can increase the persistence of the active compound under environmental conditions, while its electronic influence can enhance binding to the biological target. The chlorine atom on the thiophene ring serves as a convenient point for chemical modification, allowing researchers to synthesize a library of related compounds for structure-activity relationship (SAR) studies to identify the most potent and selective agrochemical agent.

Specialty Chemical Applications, including High-Refractive-Index Materials

Beyond electronics and agrochemicals, this compound has potential applications in the formulation of specialty materials, including high-refractive-index polymers (HRIPs). researchgate.net HRIPs are critical for advanced optical devices like lenses, optical waveguides, and anti-reflective coatings. researchgate.netnih.gov

A primary strategy for increasing the refractive index of a polymer is to incorporate atoms and functional groups with high molar refractivity. nih.gov Both sulfur and fluorine are known to enhance this property. arizona.eduresearchgate.net Since this compound contains a sulfur atom within its thiophene ring and three fluorine atoms in its trifluoromethyl group, it is an ideal monomer candidate for the synthesis of HRIPs. Polymerizing this monomer, or copolymerizing it with other suitable monomers, could yield polymers with a significantly higher refractive index compared to conventional optical polymers like polycarbonate or PMMA. arizona.edu The resulting sulfur- and fluorine-rich polymers could find use in next-generation optical and optoelectronic devices. researchgate.netnih.gov

Data Tables

Table 1: Properties of this compound This table displays key physical and chemical properties of the title compound.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 143469-23-2 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₅H₂ClF₃S | sigmaaldrich.com |

| Molecular Weight | 186.58 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | ≥95% | sigmaaldrich.com |

Table 2: Applications Overview This table summarizes the primary application areas and the role of this compound in each.

| Application Area | Role of this compound | Key Structural Features Utilized | Reference |

|---|---|---|---|

| Complex Organic Synthesis | Versatile building block | Reactive chlorine atom, stable trifluoromethyl group | fluorochem.co.ukrsc.org |

| Conducting Polymers | Electron-deficient monomer for n-type/ambipolar materials | Electron-withdrawing CF₃ group, conjugated thiophene ring | mdpi.com |

| Optoelectronics (OLEDs) | Monomer for tuning emission properties | CF₃ group for energy level modulation | nih.govbeilstein-journals.org |

| Agrochemical Research | Precursor for stable, active compounds | Trifluoromethyl group for metabolic stability | researchgate.netnih.gov |

| High-Refractive-Index Materials | Monomer for high-n polymers | Sulfur and fluorine content | researchgate.netnih.govarizona.edu |

Electrochemical Sensor Development and Surface Modification

The unique electronic and chemical properties of fluorinated thiophene derivatives, such as this compound, position them as promising candidates for the development of advanced functional materials, particularly in the realm of electrochemical sensors and surface modification. While direct applications of this compound in this area are not extensively documented in public literature, its structural motifs suggest a significant potential for use as a monomer in the synthesis of specialized conductive polymers for sensing applications.

The primary route for this application is through electropolymerization, a process where a monomer is oxidized at an electrode surface to form a conductive polymer film. This polymer film, a derivative of polythiophene, then acts as the sensing element. The presence of the chloro and trifluoromethyl groups on the thiophene ring is expected to impart specific properties to the resulting polymer, such as enhanced stability, controlled morphology, and specific interactions with target analytes.

Polythiophene-based materials are widely recognized for their utility in electrochemical sensors due to their conductivity, environmental stability, and the ease with which their properties can be tuned through functionalization. For instance, poly(3,4-ethylenedioxythiophene) (PEDOT) is a well-known conductive polymer used extensively in electrochemical sensing applications. nih.gov The functionalization of the thiophene monomer is a key strategy to introduce specific functionalities for targeted sensing.

In the case of this compound, the trifluoromethyl group (-CF3) is a strong electron-withdrawing group. This property can significantly influence the electronic characteristics of the resulting polymer, such as its oxidation potential and conductivity. The high electronegativity of fluorine atoms can also enhance the polymer's chemical and thermal stability, which is a desirable feature for robust and reusable sensors.

Furthermore, the chloro (-Cl) and trifluoromethyl (-CF3) groups can offer specific interaction sites for the detection of various analytes. For example, these groups could engage in halogen bonding or other non-covalent interactions with target molecules, leading to a measurable electrochemical response. This principle is fundamental to the operation of chemiresistive or potentiometric sensors, where the binding of an analyte to the polymer surface alters its electrical properties.

The development of an electrochemical sensor based on a polymer derived from this compound would typically involve the following steps:

Electropolymerization: The monomer, this compound, would be dissolved in a suitable electrolyte solution. By applying a specific potential to a working electrode (e.g., glassy carbon, gold, or platinum), the monomer would be oxidized, leading to the formation of a poly(this compound) film on the electrode surface. The thickness and morphology of this film can be controlled by parameters such as monomer concentration, applied potential, and polymerization time.

Surface Characterization: The modified electrode surface would be characterized using techniques such as scanning electron microscopy (SEM) to study its morphology and cyclic voltammetry (CV) to confirm the electrochemical activity of the polymer film.

Sensing Application: The polymer-modified electrode would then be exposed to a solution containing the target analyte. The interaction between the analyte and the polymer film would induce a change in the electrochemical signal (e.g., current, potential, or impedance), which can be measured and correlated to the analyte's concentration.

Emerging Research Directions and Future Outlook

Development of Sustainable and Green Synthesis Protocols for Fluorinated Thiophenes

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods for producing valuable compounds, including fluorinated thiophenes. Traditional synthesis routes often rely on hazardous reagents and generate significant waste. dovepress.com Emerging green chemistry protocols aim to mitigate these issues by employing safer solvents, reducing energy consumption, and improving atom economy.

Recent advancements include:

Aqueous Synthesis: The use of water as a reaction solvent is a cornerstone of green chemistry. Researchers have successfully developed three-component domino reactions in water at room temperature to synthesize trifluoromethyl-containing benzothiophene (B83047) fused heterocycles, offering a cost-effective and environmentally friendly alternative to traditional methods. rsc.org

Continuous-Flow Reactions: Flow chemistry offers significant advantages over batch processing, including enhanced safety, faster reaction times, and easier scalability. A novel flow route for synthesizing trifluoromethylated N-heterocycles using inexpensive building blocks like trifluoroacetic acid has been demonstrated, showcasing high yields and broad functional-group tolerance under mild conditions. acs.org This technology represents a significant improvement by reducing the need for intermediate purification steps. acs.org

Photocatalysis: Visible-light-induced reactions are emerging as a powerful green tool. A photocatalytic system using trifluoromethyl thianthrenium triflate in ethanol (B145695) (a renewable solvent) has been developed for trifluoromethylation. acs.org This method operates at ambient temperature and avoids the need for external catalysts or oxidants, simplifying the reaction system and reducing chemical waste. acs.orgacs.org

Safer Reagents: Efforts are underway to replace toxic and difficult-to-handle fluorinating agents. A recently developed process uses a combination of SHC5® and potassium fluoride (B91410) (KF) to convert easily accessible thiols into sulfonyl fluorides, key intermediates in "click chemistry," generating only non-toxic salts as byproducts. eurekalert.org

These sustainable strategies, while demonstrated on related heterocyclic systems, provide a clear roadmap for developing greener manufacturing processes for 3-chloro-2-(trifluoromethyl)thiophene, making its production more economical and environmentally responsible.

| Method | Traditional Approach | Green/Sustainable Alternative | Key Advantages |

| Solvent | Often uses volatile organic compounds (VOCs). | Water, Ethanol. rsc.orgacs.org | Reduced environmental impact, lower cost, increased safety. |

| Process | Batch reactions with intermediate purification. | Continuous-flow synthesis. acs.org | Faster reactions, improved safety and scalability, higher yields. |

| Activation | High temperatures, harsh reagents. | Visible-light photocatalysis. acs.org | Mild reaction conditions, reduced energy consumption. |

| Reagents | Use of toxic reagents like SO2F2 or KHF2. eurekalert.org | Use of safer, readily available building blocks (e.g., TFA, KF). acs.orgeurekalert.org | Enhanced safety, reduced hazardous waste. |

Advancements in Stereoselective and Regioselective Synthesis Strategies

The precise control of substituent placement (regioselectivity) on the thiophene (B33073) ring is paramount for defining the properties of a molecule like this compound. While this specific molecule is achiral, the broader field is advancing stereoselective methods to create complex, chiral thiophene derivatives for applications in medicine and materials science. thieme.de

Key advancements in this area include:

Regiocontrolled Functionalization: New methods allow for the highly selective functionalization of specific positions on the thiophene ring. For instance, starting from 2,5-dichlorothiophene, successive magnesiations can be used to introduce functionalities at the 3- and 4-positions with high precision. nih.gov Metal-catalyzed heterocyclization is another powerful tool for achieving regioselective synthesis of substituted heterocycles. bohrium.com

Domino and Tandem Reactions: "Domino" or "tandem" reactions, where multiple bond-forming events occur in a single operation, provide efficient and regioselective pathways to highly substituted thiophenes. researchgate.net Rhodium-catalyzed transannulation reactions between 1,2,3-thiadiazoles and alkynes, for example, enable a highly efficient and regioselective synthesis of polysubstituted thiophenes. organic-chemistry.org

Stereospecific Annulation: For creating more complex structures, stereospecific reactions are being developed. A catalyst-free [3+3] annulation between pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines has been shown to produce functionalized thiazines with retained enantiomeric purity, demonstrating how chirality can be preserved during complex ring-forming processes. rsc.org

Chirality-Controlled Reactions: In the synthesis of chiral molecules, the inherent chirality of a starting material can be used to control the outcome of subsequent reactions. Highly diastereoselective Ugi three-component reactions involving chiral dihydroisoquinolines have been developed to synthesize enantiopure products, where the starting chirality dictates the facial selectivity of the reaction. rsc.org

These strategies provide chemists with a sophisticated toolbox for constructing not only this compound with high fidelity but also for using it as a building block in the synthesis of more complex, functionally diverse, and stereochemically defined molecules. nih.govnih.gov

Deeper Mechanistic Insights into Fluorination and Derivatization Reactions

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Research into the trifluoromethylation and derivatization of aromatic rings like thiophene is increasingly focused on elucidating the intricate pathways of these transformations.

Current areas of investigation include:

Radical Trifluoromethylation: The introduction of a trifluoromethyl group often proceeds through a radical mechanism. nih.gov Detailed computational studies using density functional theory (DFT) are being employed to understand the regioselectivity of these reactions. nih.govresearchgate.netresearchmap.jp These studies have shown that factors like the stability of intermediate states can play a significant role in determining the final product distribution. nih.gov Experimental work has confirmed the radical character of many trifluoromethylation reactions through the use of radical scavengers. acs.org

Oxidative Trifluoromethylation: A concept involving the reaction of nucleophilic substrates with nucleophilic trifluoromethylation reagents (like CF3SiMe3) in the presence of an oxidant has been developed. nih.gov This approach allows for the direct C-H trifluoromethylation of various heteroarenes. nih.gov Mechanistic studies are focused on understanding the role of the oxidant and any metal catalysts involved.

Nucleophilic Fluorination: The mechanism of nucleophilic fluorination is also under intense scrutiny. Quantum chemical studies have explored the role of promoters and solvents in accelerating S_N2 fluorination reactions. researchgate.net These investigations have revealed that hydrogen bonding and the coordination of solvent molecules can significantly lower the activation energy of the reaction, challenging conventional wisdom. researchgate.net

Ring-Opening and Contraction Mechanisms: Unconventional reaction pathways are also being explored. The ring contraction of fluorinated thiopyran derivatives to form functionalized thiophenes has been reported, proceeding through a highly reactive thiiranium cation intermediate. thieme-connect.com Similarly, the thiophilic ring-opening of dithiolanes provides another route to constructing trifluoromethylthio derivatives. researchgate.net

By combining experimental evidence with computational modeling, researchers are building a comprehensive picture of how these reactions work at a molecular level, enabling more rational control over the synthesis of compounds like this compound.

| Reagent/Method | Proposed Mechanism | Key Mechanistic Feature |

| Trifluoromethyl Thianthrenium Triflate (TT-CF3+OTf−) | Radical Phototandem Reaction acs.org | Homolytic cleavage of the S-C bond upon photoexcitation generates a CF3 radical. acs.org |

| Sodium Trifluoromethanesulfinate (CF3SO2Na) | Radical C-H Trifluoromethylation nih.gov | Reaction proceeds via a trifluoromethyl radical, with regioselectivity influenced by substrate electronics. nih.gov |

| CF3SiMe3 with an Oxidant | Oxidative Trifluoromethylation nih.gov | Reaction of a nucleophilic CF3 source with a nucleophilic substrate, enabled by an oxidant. nih.gov |

| CsF with Tri-tert-butanolamine | Nucleophilic Fluorination (S_N2) researchgate.net | Hydrogen bonding from promoter's -OH groups interacts with the fluoride anion, accelerating the reaction. researchgate.net |

Computational Design of Novel Derivatives with Tailored Electronic and Material Properties

The strategic placement of chloro and trifluoromethyl groups on the thiophene ring endows this compound with specific electronic characteristics. Computational chemistry, particularly DFT, has become an indispensable tool for predicting these properties and for designing novel derivatives with functionalities tailored for specific applications before undertaking laborious and expensive laboratory synthesis. pku.edu.cn

Computational approaches are being used to:

Predict Electronic Properties: DFT calculations can accurately determine the geometries and electronic structures of thiophene-based molecules. pku.edu.cn This includes calculating fundamental properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for applications in organic electronics. rsc.org

Tune Material Characteristics: In silico studies allow researchers to explore how modifying the structure of this compound—for example, by adding different substituent groups—can tune its electronic and optical properties. rsc.org Backbone fluorination in polythiophenes has been shown through DFT calculations to promote a more co-planar backbone, which can enhance charge carrier mobility. acs.org

Design for Specific Applications: Computational screening can identify promising candidates for materials like organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs). rsc.orgtechscience.com For example, theoretical studies on thiophene-based azo dyes have shown how changing a secondary donor group can alter charge transfer characteristics and improve photovoltaic performance. rsc.org Molecular docking studies, another in silico technique, are used to predict the binding affinity of thiophene derivatives to biological targets like enzymes, guiding the design of potential anti-inflammatory agents. nih.gov

This synergy between computational design and experimental synthesis accelerates the discovery of new materials, enabling a rational approach to creating derivatives of this compound with precisely engineered properties for advanced applications.

| Property | Computational Method | Application |

| Molecular Geometry & Planarity | Density Functional Theory (DFT) acs.org | Predicting polymer packing and charge mobility in OFETs. |

| HOMO/LUMO Energy Levels | DFT / Time-Dependent DFT (TD-DFT) rsc.org | Designing materials for organic electronics (OLEDs, OPVs). |

| Charge Transfer Characteristics | TD-DFT rsc.org | Optimizing dyes for dye-sensitized solar cells (DSSCs). |

| Binding Energy to Biological Targets | Molecular Docking nih.gov | Designing potential drug candidates with anti-inflammatory activity. |

Integration into Multidisciplinary Chemical Research Fields beyond Traditional Organic Synthesis

This compound is not merely a synthetic target but a valuable building block for creating functional molecules and materials across diverse scientific disciplines. The unique combination of a reactive thiophene core, a stabilizing chloro group, and an electron-withdrawing trifluoromethyl group makes it a versatile synthon.

Its integration is evident in several fields:

Materials Science: Fluorinated thiophene-based materials are extensively studied for applications in organic electronics. rsc.orgrsc.org Fluorination can lower the HOMO and LUMO energy levels of conjugated polymers, which is beneficial for their stability and performance in devices like OFETs and organic photovoltaics. acs.orgheeneygroup.com The controlled synthesis of polymers incorporating fluorinated thiophene units is a key strategy for enhancing photovoltaic performance. nih.gov

Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group is prevalent in modern agrochemicals. Its presence can increase the efficacy and stability of active ingredients. nih.gov The thiophene ring also serves as a core structure in various pesticides and fungicides. nih.gov Consequently, derivatives of this compound are promising candidates for the development of new crop protection agents.

The future outlook for this compound and its derivatives is one of increasing multidisciplinary relevance. As synthetic methods become more refined and the understanding of its structure-property relationships deepens, its role as a key intermediate in the creation of advanced functional materials and bioactive molecules will continue to expand.

Q & A

Q. Contradictions & Validation :

- Synthetic Yields : Pd-catalyzed methods report higher yields (87%) than Friedel-Crafts routes (60–70%), likely due to competing side reactions.

- DFT Accuracy : Becke’s hybrid functional outperforms gradient-only corrections in predicting CF₃ group polarization but underestimates steric effects by ~5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.